5-(iodomethyl)tetrahydrofuran-3-ol
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Overview
Description
5-(iodomethyl)tetrahydrofuran-3-ol: is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of an iodomethyl group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(iodomethyl)tetrahydrofuran-3-ol typically involves the iodination of tetrahydrofuran derivatives. One common method includes the use of molecular iodine and a suitable oxidizing agent to introduce the iodomethyl group into the furan ring. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of palladium-catalyzed cross-coupling reactions is also explored for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(iodomethyl)tetrahydrofuran-3-ol can undergo oxidation reactions to form corresponding furanones.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives with different substituents.
Substitution: It can participate in nucleophilic substitution reactions where the iodomethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed under mild conditions.
Major Products Formed:
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Various tetrahydrofuran derivatives.
Substitution: Compounds with different functional groups replacing the iodomethyl group.
Scientific Research Applications
Chemistry: 5-(iodomethyl)tetrahydrofuran-3-ol is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It is investigated for its interactions with various biological targets and its potential therapeutic applications.
Medicine: The compound is explored for its potential use in drug development. Its ability to undergo various chemical transformations makes it a versatile candidate for the synthesis of pharmacologically active compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties are leveraged in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 5-(iodomethyl)tetrahydrofuran-3-ol involves its interaction with molecular targets through its iodomethyl group. This group can participate in various chemical reactions, leading to the formation of new compounds with different biological activities. The pathways involved include nucleophilic substitution and oxidation-reduction reactions, which modify the compound’s structure and activity.
Comparison with Similar Compounds
Tetrahydrofuran: A simpler analog without the iodomethyl group.
5-Iodomethyl-2-furanone: A structurally related compound with a different oxidation state.
3-Iodo-2,5-dihydrofuran: Another furan derivative with an iodo substituent.
Uniqueness: 5-(iodomethyl)tetrahydrofuran-3-ol is unique due to the presence of both the tetrahydrofuran ring and the iodomethyl group. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C5H9IO2 |
---|---|
Molecular Weight |
228.03 g/mol |
IUPAC Name |
(3S,5R)-5-(iodomethyl)oxolan-3-ol |
InChI |
InChI=1S/C5H9IO2/c6-2-5-1-4(7)3-8-5/h4-5,7H,1-3H2/t4-,5+/m0/s1 |
InChI Key |
CQIXHAQHLCXRQQ-CRCLSJGQSA-N |
Isomeric SMILES |
C1[C@@H](CO[C@H]1CI)O |
Canonical SMILES |
C1C(COC1CI)O |
Origin of Product |
United States |
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